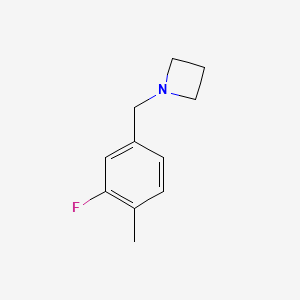

1-(3-Fluoro-4-methylbenzyl)azetidine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H14FN |

|---|---|

Molekulargewicht |

179.23 g/mol |

IUPAC-Name |

1-[(3-fluoro-4-methylphenyl)methyl]azetidine |

InChI |

InChI=1S/C11H14FN/c1-9-3-4-10(7-11(9)12)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |

InChI-Schlüssel |

WUSSAOYTBBJQKL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)CN2CCC2)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Fluoro-4-methylbenzyl)azetidine: Physicochemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular characteristics of 1-(3-Fluoro-4-methylbenzyl)azetidine, a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. Due to the specific substitution pattern, this compound may not be extensively documented in publicly accessible databases. This guide, therefore, derives its fundamental properties from structural analysis and comparison with closely related analogs found in chemical supplier databases and the scientific literature.

Core Molecular Attributes

The fundamental properties of a chemical entity are its molecular formula and molecular weight. These values are crucial for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

Molecular Formula and Weight

The molecular formula of 1-(3-Fluoro-4-methylbenzyl)azetidine is determined by summing the constituent atoms. The structure consists of an azetidine ring (C₃H₇N) attached via its nitrogen atom to a 3-fluoro-4-methylbenzyl group (C₈H₈F).

-

Azetidine Ring: C₃H₆N- (since one hydrogen on the nitrogen is replaced by the benzyl group)

-

3-Fluoro-4-methylbenzyl Group: -CH₂(C₆H₃(F)(CH₃))

Combining these fragments gives the molecular formula: C₁₁H₁₄FN .

The molecular weight is calculated from the atomic weights of the constituent elements:

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 11 | 12.011 | 132.121 |

| Hydrogen (H) | 14 | 1.008 | 14.112 |

| Fluorine (F) | 1 | 18.998 | 18.998 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Total | 179.238 |

A closely related analog, 1-(2-Fluoro-5-methylbenzyl)azetidine, is listed with a molecular formula of C₁₁H₁₄FN and a molecular weight of 179.23[1]. This provides strong corroborating evidence for the calculated values for the 3-fluoro-4-methyl isomer.

Structural Elucidation and Synthesis Pathway

The structure of 1-(3-Fluoro-4-methylbenzyl)azetidine is foundational to its chemical behavior and potential biological activity.

Structural Diagram

Caption: 2D structure of 1-(3-Fluoro-4-methylbenzyl)azetidine.

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of 1-(3-Fluoro-4-methylbenzyl)azetidine can be approached through a standard nucleophilic substitution reaction. The azetidine nitrogen acts as the nucleophile, and a suitable 3-fluoro-4-methylbenzyl halide serves as the electrophile.

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol:

-

Synthesis of 3-Fluoro-4-methylbenzyl bromide:

-

To a solution of 3-fluoro-4-methyltoluene in a suitable solvent (e.g., carbon tetrachloride), add a radical initiator (e.g., AIBN) and N-bromosuccinimide (NBS).

-

Reflux the mixture under UV irradiation until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude 3-fluoro-4-methylbenzyl bromide by vacuum distillation or column chromatography.

-

-

N-Alkylation of Azetidine:

-

Dissolve azetidine and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent (e.g., acetonitrile or DMF).

-

Add the purified 3-fluoro-4-methylbenzyl bromide dropwise to the cooled solution.

-

Allow the reaction to stir at room temperature until completion.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product, 1-(3-Fluoro-4-methylbenzyl)azetidine, by column chromatography.

-

Physicochemical Properties and Drug-Likeness

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 179.24 g/mol | Adheres to Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |

| XLogP3 | ~2.5-3.0 | Indicates moderate lipophilicity, which is favorable for membrane permeability without excessive accumulation in fatty tissues. |

| Hydrogen Bond Donors | 0 | The absence of donor groups can enhance membrane permeability. |

| Hydrogen Bond Acceptors | 1 (Nitrogen) | The nitrogen atom can participate in interactions with biological targets. |

| Rotatable Bonds | 2 | A low number of rotatable bonds suggests conformational rigidity, which can be beneficial for binding affinity. |

Conclusion

1-(3-Fluoro-4-methylbenzyl)azetidine is a small molecule with physicochemical properties that make it an attractive scaffold for further exploration in drug discovery. Its low molecular weight, moderate lipophilicity, and simple structure provide a solid foundation for the design of novel therapeutics. The synthetic route is straightforward, allowing for the generation of analogs for structure-activity relationship studies. Further experimental characterization is warranted to validate the predicted properties and to explore the biological potential of this compound.

References

-

PubChem. 1-(3-Bromo-4-methylbenzyl)-3-fluoroazetidine. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

AccelaChem. 1-(2-Fluoro-5-methylbenzyl)azetidine. [Link]

Sources

Solubility of 1-(3-Fluoro-4-methylbenzyl)azetidine in organic solvents

Technical Assessment: Solubility Profiling of 1-(3-Fluoro-4-methylbenzyl)azetidine

Executive Summary

This guide provides a technical analysis of the solubility profile of 1-(3-Fluoro-4-methylbenzyl)azetidine , a critical intermediate often utilized in the synthesis of S1P receptor modulators (e.g., Siponimod analogs) and novel CNS-active agents.

Unlike simple catalog reagents, the solubility of this pharmacophore is governed by a distinct "molecular tug-of-war" between the highly basic, hydrophilic azetidine ring and the lipophilic fluoromethylbenzyl tail. Understanding this duality is essential for optimizing reaction yields, purification (crystallization vs. chromatography), and early-stage formulation.

Key Takeaway: This molecule exhibits a pH-dependent solubility switch . It behaves as a lipophile in neutral/basic organic media but converts to a highly water-soluble cation in acidic environments.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, we must deconstruct its structure-property relationships (SPR).

The Structural Components[1][2][3][4]

-

The Azetidine Ring (The "Head"): A strained, 4-membered nitrogen heterocycle.[1][2][3] It is a strong base (pKa

10.0–11.0). In its neutral form, it contributes to polarity; in its protonated form, it dominates solvation, driving aqueous solubility. -

The 3-Fluoro-4-methylbenzyl Group (The "Tail"):

-

Lipophilicity: The benzyl ring drives solubility in non-polar organic solvents (LogP

2.5–3.2 estimated). -

The Fluorine Effect: The C-F bond adds dipole character without significant hydrogen bonding. It typically enhances solubility in chlorinated solvents (DCM, Chloroform) and esters compared to the non-fluorinated analog.

-

The "Salt Switch" Mechanism

The most critical solubility parameter for this molecule is pH .

-

pH > pKa (Basic/Neutral): The molecule exists as a Free Base . It is hydrophobic and soluble in organic solvents (DCM, EtOAc, Toluene).

-

pH < pKa (Acidic): The azetidine nitrogen protonates. The molecule becomes a Salt (e.g., Hydrochloride). It becomes insoluble in non-polar organics but highly soluble in water and lower alcohols.

Predicted Solubility Landscape

Based on the functional group contributions and standard behavior of benzyl-azetidine analogs, the following solubility profile is projected.

| Solvent Class | Representative Solvents | Predicted Solubility (Free Base) | Technical Commentary |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary Choice. The polarizable C-Cl bonds interact favorably with the amine and the fluorobenzyl dipole. Ideal for extraction and reaction. |

| Alcohols | Methanol, Ethanol, IPA | High (>50 mg/mL) | Soluble due to H-bonding with the amine nitrogen. Solubility decreases as the alcohol chain length increases (MeOH > EtOH > IPA). |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate to High | Good solubility. Often used as the organic phase in aqueous workups. |

| Ethers | THF, MTBE, 2-MeTHF | Moderate | Soluble. MTBE is an excellent candidate for crystallization (antisolvent addition) due to moderate solubility limits. |

| Hydrocarbons | Toluene, Xylene | Moderate | Soluble, but less than in chlorinated solvents. Toluene is useful for azeotropic drying. |

| Alkanes | Hexane, Heptane, Cyclohexane | Low / Insoluble | Antisolvent. The polarity of the azetidine ring typically causes the molecule to oil out or precipitate from pure alkanes. |

| Water | Water (pH 7) | Very Low (<1 mg/mL) | The free base is lipophilic. |

| Acidic Water | 0.1N HCl, 1N Acetic Acid | Very High | Protonation forms the soluble salt. |

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely on visual estimation. For drug development, precise thermodynamic solubility is required. The following Shake-Flask Protocol is the industry gold standard for characterizing intermediates.

The "Shake-Flask" Workflow

Objective: Determine the saturation solubility of 1-(3-Fluoro-4-methylbenzyl)azetidine in a target solvent at 25°C.

Materials:

-

Test Compound (Solid Free Base)

-

Solvent (HPLC Grade)

-

0.45 µm PTFE Syringe Filters (Compatible with organics)

-

HPLC or UPLC system (UV detection at 254 nm)

Step-by-Step Methodology:

-

Supersaturation: Weigh approximately 10 mg of the compound into a 1.5 mL glass vial.

-

Solvent Addition: Add 250 µL of the target solvent.

-

Observation: If it dissolves immediately, add more solid until a visible suspension (undissolved solid) remains. This ensures saturation.

-

-

Equilibration: Cap the vial tightly. Place it in a shaker or thermomixer at 25°C for 24 hours .

-

Why 24h? To allow the solution to reach thermodynamic equilibrium, overcoming any metastable kinetic solubility states.

-

-

Phase Separation:

-

Centrifuge the vial at 10,000 rpm for 5 minutes to pellet the undissolved solid.

-

Critical Check: Ensure a solid pellet remains. If not, the solution was not saturated; repeat with more solid.

-

-

Filtration: Draw the supernatant and filter through a 0.45 µm PTFE filter to remove micro-particulates.

-

Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and inject into HPLC. Calculate concentration against a standard curve.

Visualization of the Workflow

Caption: Standard "Shake-Flask" methodology for thermodynamic solubility determination.

Strategic Applications in Synthesis & Purification

Understanding the solubility profile allows for "Self-Validating" purification logic.

Acid-Base Extraction (The Purification Hack)

Because the molecule is a base, you can purify it from non-basic impurities (like benzyl halides) without chromatography.

-

Dissolve crude mixture in EtOAc.

-

Extract with 1M HCl (aq). The azetidine moves to the water phase (Soluble Salt); non-basic impurities stay in EtOAc.

-

Wash the aqueous layer with fresh EtOAc.

-

Basify the aqueous layer with NaOH to pH > 12. The azetidine precipitates or oils out (Free Base).

-

Extract back into DCM or EtOAc and evaporate.

Recrystallization Strategy

-

Solvent System: Isopropyl Alcohol (IPA) / Heptane.

-

Logic: Dissolve the compound in warm IPA (high solubility). Slowly add Heptane (antisolvent). As the mixture cools and becomes less polar, the lipophilic fluorobenzyl group drives crystal packing, while the azetidine ring minimizes interaction with the alkane.

References

-

Lipophilicity and pKa of Fluorinated Amines

-

Morgenthaler, M. et al. "Predicting and tuning physicochemical properties in lead optimization: Amine basicities." ChemMedChem, 2007.

- Context: Establishes the effect of fluorine and benzyl substituents on the pKa of cyclic amines.

-

-

Solubility Measurement Protocols

-

Bhattachar, S. N. et al. "Solubility: it's not just for physical chemists." Drug Discovery Today, 2006.

- Context: Defines the "Shake-Flask" method as the standard for thermodynamic equilibrium.

-

-

Azetidine Synthesis & Properties

-

Couty, F. et al. "Azetidines: new tools for the synthesis of nitrogen heterocycles." Tetrahedron, 2004.

- Context: Comprehensive review of azetidine reactivity and solvent comp

-

-

S1P Receptor Modulator Chemistry

-

Bolli, M. H. et al. "2-Imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists." Journal of Medicinal Chemistry, 2010.

- Context: Describes the synthesis and handling of benzyl-azetidine intermedi

-

Sources

Technical Guide to the Chemical Safety of 1-(3-Fluoro-4-methylbenzyl)azetidine

Abstract: This document provides a comprehensive technical guide to the chemical safety, handling, and toxicological profile of 1-(3-Fluoro-4-methylbenzyl)azetidine. As a novel compound primarily utilized in research and drug development, a formal Safety Data Sheet (SDS) may not be readily available. This guide, therefore, synthesizes data from structurally related compounds, including substituted benzylamines and azetidines, with established principles of chemical safety to provide a robust framework for risk assessment and management. It is intended for researchers, scientists, and drug development professionals who may be handling this or similar novel chemical entities.

Introduction: The Principle of Prudent Practice with Novel Compounds

The advancement of medicinal chemistry and drug discovery pipelines relies on the synthesis and evaluation of novel chemical entities (NCEs). 1-(3-Fluoro-4-methylbenzyl)azetidine is one such compound, incorporating a strained azetidine ring and a substituted benzyl moiety, features of interest in modern pharmaceutical design.[1][2] The inherent challenge with any NCE is the absence of comprehensive toxicological data.[3] Consequently, a foundational principle of laboratory safety must be adopted: treat all compounds of unknown toxicity as potentially hazardous.[3][4]

This guide is structured to provide both precautionary information and a logical framework for experimental design, grounded in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[5][6][7][8] The core directive is to empower the researcher with the knowledge to conduct their work safely by understanding the potential hazards derived from the compound's constituent chemical functionalities.

Compound Identification and Structural Analysis

A thorough understanding of a molecule's structure is the first step in predicting its reactivity and potential toxicological profile.

-

IUPAC Name: 1-(3-Fluoro-4-methylbenzyl)azetidine

-

Molecular Formula: C₁₁H₁₄FN

-

Molecular Weight: 180.24 g/mol (approx.)

-

CAS Number: Not assigned or readily available.

-

Chemical Structure:

Caption: Workflow for the safe handling of novel chemical compounds.

Storage Requirements

Proper storage is crucial to maintain compound integrity and prevent accidental exposure or incompatible reactions. [9]* Container: Store in a tightly sealed, clearly labeled container. [3]The label must include the chemical name and appropriate hazard pictograms. [3][10]* Location: Store in a cool, dry, well-ventilated area away from incompatible materials. [3]* Segregation: Segregate from strong acids, strong oxidizing agents, and foodstuff. [11][9]As a basic amine, it will react exothermically with acids.

-

Containment: The use of secondary containment (e.g., a tray or basin) is required to contain potential spills. [3]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure. [10]

| Exposure Route | Symptoms (Predicted) | First Aid Protocol |

|---|---|---|

| Inhalation | Sore throat, coughing, shortness of breath, burning sensation. [11]Symptoms may be delayed. [11] | 1. Immediately move the affected individual to fresh air. [3][12] 2. If breathing is difficult or has stopped, provide artificial respiration. [11][12] 3. Seek immediate medical attention. [3][12] |

| Skin Contact | Redness, pain, skin burns, blistering. [11] | 1. Immediately remove all contaminated clothing. [3][11] 2. Flush the affected skin with copious amounts of water for at least 15 minutes. [3][11] 3. Seek immediate medical attention. [3][11] |

| Eye Contact | Pain, redness, severe deep burns, potential for serious eye damage. [11] | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [11][12] 2. Remove contact lenses if present and easy to do. [11][13] 3. Seek immediate medical attention. [3][12] |

| Ingestion | Burning sensation in mouth and throat, abdominal pain, potential for shock or collapse. [11]| 1. Rinse mouth thoroughly with water. Do NOT induce vomiting. [11][12] 2. Never give anything by mouth to an unconscious person. [12] 3. Seek immediate medical attention. [3][12]|

Spill Response:

-

Evacuate non-essential personnel from the immediate area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels to absorb large spills.

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal. [14]5. Clean the spill area with a suitable solvent, followed by soap and water.

Toxicological and Physical Properties (Inferred)

While specific data for 1-(3-Fluoro-4-methylbenzyl)azetidine is unavailable, the following properties can be inferred from related compounds. Researchers must treat these as estimates and handle the compound with the utmost care.

| Property | Inferred Value / Information | Rationale / Source |

| Appearance | Colorless to yellow liquid or low-melting solid. | Based on benzylamine and other substituted azetidines. [15][11] |

| Odor | Amine-like, potentially strong or unpleasant. | Based on azetidine and benzylamine. [16] |

| Boiling Point | Likely >200 °C. | Higher than benzylamine (185 °C) due to increased molecular weight. |

| Solubility | Likely soluble in organic solvents (e.g., DCM, MeOH, DMSO). Limited solubility in water. | General property of similar organic compounds. |

| Acute Toxicity | No data available. Assumed to be harmful (Category 4) if swallowed, inhaled, or in contact with skin. | Precautionary principle based on structural alerts. [13][14][17] |

| Carcinogenicity | No data available. Not classified as a carcinogen by IARC, NTP, or OSHA. | Lack of data. No strong structural alerts for carcinogenicity. [12] |

| Reactivity | Reacts with strong acids and oxidizing agents. [11]Combustible, but not highly flammable. [18] | General reactivity of amines. |

| Decomposition | Hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and potentially hydrogen fluoride (HF) and hydrogen chloride (HCl) under fire conditions. [17] | Based on elemental composition. |

Conclusion: A Commitment to a Culture of Safety

The responsible use of novel chemical compounds like 1-(3-Fluoro-4-methylbenzyl)azetidine is paramount in a research setting. This guide provides a framework for risk assessment based on available data for structurally analogous chemicals. The central tenet is that of proactive caution: in the absence of definitive data, one must assume a significant hazard potential and implement rigorous safety controls. By integrating these principles into daily laboratory practice, researchers can pursue scientific discovery while ensuring the safety of themselves and their colleagues.

References

-

Chemical Hazard Classification (GHS) | Division of Research Safety - Illinois. (n.d.). University of Illinois Urbana-Champaign. Retrieved February 17, 2026, from [Link]

-

Novel Chemicals with Unknown Hazards SOP. (n.d.). University of Washington Environmental Health & Safety. Retrieved February 17, 2026, from [Link]

-

Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved February 17, 2026, from [Link]

-

Understanding GHS Classification, Chemical Labels and Safety Data Sheets. (2020, March 11). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder Environmental Health & Safety. Retrieved February 17, 2026, from [Link]

-

Overview of the GHS Classification Scheme in Hazard Classification. (n.d.). National Academies of Sciences, Engineering, and Medicine. Retrieved February 17, 2026, from [Link]

-

Globally Harmonized System of Classification and Labelling of Chemicals. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025, March 19). The Journal of Organic Chemistry - ACS Publications. Retrieved February 17, 2026, from [Link]

-

Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved February 17, 2026, from [Link]

-

Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). LabManager. Retrieved February 17, 2026, from [Link]

-

GHS Classification. (n.d.). DG-NET. Retrieved February 17, 2026, from [Link]

-

Azetidine Synthesis. (n.d.). De Gruyter. Retrieved February 17, 2026, from [Link]

-

Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (2024, November 20). LinkedIn. Retrieved February 17, 2026, from [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing. Retrieved February 17, 2026, from [Link]

-

Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

-

ICSC 1338 - BENZYLAMINE. (n.d.). Inchem.org. Retrieved February 17, 2026, from [Link]

-

BENZYLAMINE - (For Synthesis) MSDS. (n.d.). Oxford Lab Fine Chem LLP. Retrieved February 17, 2026, from [Link]

-

1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

-

Safety Data Sheet for 2-(trifluoromethyl)azetidine hydrochloride. (2025, August 4). Aaron Chemicals LLC. Retrieved February 17, 2026, from [Link]

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Advanced Journal of Chemistry, Section A. Retrieved February 17, 2026, from [Link]

-

Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (n.d.). University of Birmingham. Retrieved February 17, 2026, from [Link]

-

Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences. Retrieved February 17, 2026, from [Link]

-

Safety Data Sheet: Benzylamine. (n.d.). Carl ROTH. Retrieved February 17, 2026, from [Link]

-

Chemical Properties of Azetidine (CAS 503-29-7). (n.d.). Cheméo. Retrieved February 17, 2026, from [Link]

-

Azetidine. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

-

HAZARD SUMMARY for BENZYL DIMETHYLAMINE. (n.d.). New Jersey Department of Health. Retrieved February 17, 2026, from [Link]

- The synthetic method of 3 fluoro azetidine derivatives. (n.d.). Google Patents.

-

Synthetic Azetidines Could Help Simplify Drug Design. (2019, August 12). Technology Networks. Retrieved February 17, 2026, from [Link]

-

Azetidines of pharmacological interest. (2021, June 29). PubMed. Retrieved February 17, 2026, from [Link]

-

New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. (2025, August 5). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Azetidine | C3H7N | CID 10422. (n.d.). PubChem - NIH. Retrieved February 17, 2026, from [Link]

-

Azetidines. (n.d.). AMERICAN ELEMENTS®. Retrieved February 17, 2026, from [Link]

Sources

- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. twu.edu [twu.edu]

- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Chemical Hazard Classification (GHS) | Division of Research Safety | Illinois [drs.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia [en.wikipedia.org]

- 8. dg-net.org [dg-net.org]

- 9. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 10. gz-supplies.com [gz-supplies.com]

- 11. ICSC 1338 - BENZYLAMINE [inchem.org]

- 12. capotchem.cn [capotchem.cn]

- 13. combi-blocks.com [combi-blocks.com]

- 14. aaronchem.com [aaronchem.com]

- 15. Azetidine - Safety Data Sheet [chemicalbook.com]

- 16. Azetidine - Wikipedia [en.wikipedia.org]

- 17. fishersci.com [fishersci.com]

- 18. oxfordlabfinechem.com [oxfordlabfinechem.com]

Azetidine-Based Building Blocks: A Technical Guide for Advancing Medicinal Chemistry

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in modern drug discovery.[1] Its unique conformational rigidity, sp³-rich character, and favorable physicochemical properties have demonstrated significant potential in enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[2][3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, properties, and strategic application of azetidine-based building blocks in medicinal chemistry. We will explore the causal factors behind synthetic choices, present detailed experimental protocols, and analyze case studies of successful azetidine-containing drugs to provide a field-proven perspective on leveraging this valuable scaffold.

The Azetidine Advantage: Physicochemical Properties and Their Implications in Drug Design

The utility of the azetidine ring in medicinal chemistry stems from its distinct structural and electronic properties, which can impart significant advantages over more common cyclic and acyclic motifs.[4]

Conformational Rigidity and Pre-organization

The inherent ring strain of the azetidine ring, estimated to be around 25.4 kcal/mol, results in a more conformationally restricted structure compared to its larger homologs, pyrrolidine and piperidine.[5] This rigidity reduces the entropic penalty upon binding to a biological target, as the molecule is already pre-organized in a more defined three-dimensional orientation. This can lead to an increase in binding affinity and selectivity.[6]

Physicochemical Profile: A Bioisosteric Replacement Strategy

Azetidines are frequently employed as bioisosteres for other functionalities, offering an opportunity to fine-tune a molecule's properties.[1]

-

Improved Solubility and Reduced Lipophilicity: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to carbocyclic analogs. The compact nature of the ring can also result in a lower lipophilicity (LogP) compared to larger heterocyclic systems.[4]

-

Metabolic Stability: The azetidine ring is generally more stable to oxidative metabolism than larger, more flexible amine-containing rings.[4] This can lead to an improved pharmacokinetic profile with a longer half-life and reduced clearance.

-

Vectorial Control: The defined geometry of the azetidine ring provides medicinal chemists with precise control over the exit vectors of substituents, allowing for optimal positioning of functional groups to interact with target proteins.[7]

Comparative Analysis of Physicochemical Properties

The decision to incorporate an azetidine moiety is often driven by a comparative analysis of its potential impact on key drug-like properties. The following table provides a comparative overview of azetidine and its five-membered counterpart, pyrrolidine.

| Property | Azetidine | Pyrrolidine | Rationale for Difference |

| pKa | ~11.29 | ~11.27 | The pKa values are very similar, indicating that both are strong bases. The slight difference can be attributed to subtle differences in the hybridization of the nitrogen lone pair. |

| Ring Strain (kcal/mol) | ~25.4 | ~6.0 | The smaller bond angles in the four-membered ring lead to significantly higher angle strain. |

| Conformational Flexibility | Low | Moderate | The higher ring strain in azetidine restricts its conformational freedom, leading to a more rigid structure. |

| Metabolic Stability | Generally Higher | Generally Lower | The more constrained nature of the azetidine ring can make it less accessible to metabolic enzymes. |

Synthesis of Key Azetidine Building Blocks: Strategies and Protocols

The synthesis of the strained azetidine ring can be challenging, often requiring carefully optimized conditions to overcome the entropic and enthalpic barriers to cyclization.[8] This section details reliable synthetic strategies and step-by-step protocols for accessing key azetidine building blocks.

Intramolecular Cyclization: A Workhorse Strategy

The most common approach to azetidine synthesis involves the intramolecular cyclization of a γ-amino halide or a suitably activated γ-amino alcohol.[5][8] The success of this strategy hinges on several factors, including the choice of leaving group, the nature of the nitrogen protecting group, and the reaction concentration.

Caption: General workflow for azetidine synthesis via intramolecular cyclization.

A versatile building block, N-Boc-azetidin-3-one, can be prepared from 1,3-dichloro-2-propanol. This protocol is a multi-step process that requires careful control of reaction conditions.

Step 1: Synthesis of 1,3-dichloro-2-(tert-butyldimethylsilyloxy)propane

-

To a solution of 1,3-dichloro-2-propanol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.2 equiv).

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of N-benzyl-3-(tert-butyldimethylsilyloxy)azetidine

-

To a solution of benzylamine (3.0 equiv) in anhydrous acetonitrile, add the product from Step 1 (1.0 equiv).

-

Heat the reaction mixture to reflux for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Step 3: Synthesis of N-benzyl-azetidin-3-ol

-

To a solution of the product from Step 2 (1.0 equiv) in tetrahydrofuran (THF), add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equiv).

-

Stir the reaction at room temperature for 2 hours.

-

Concentrate the reaction mixture and purify by flash column chromatography.

Step 4: Synthesis of N-benzyl-azetidin-3-one

-

To a solution of the product from Step 3 (1.0 equiv) in DCM at 0 °C, add Dess-Martin periodinane (1.5 equiv).

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

-

Extract with DCM, dry the organic layer, and concentrate.

Step 5: Synthesis of N-Boc-azetidin-3-one

-

To a solution of the product from Step 4 (1.0 equiv) in methanol, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and a catalytic amount of 10% Pd/C.

-

Hydrogenate the mixture under a balloon of hydrogen for 12 hours.

-

Filter the reaction through a pad of Celite and concentrate the filtrate.

-

Purify the crude product by flash column chromatography to afford N-Boc-azetidin-3-one.

[2+2] Cycloadditions: The Aza Paternò–Büchi Reaction

The aza Paternò–Büchi reaction is a photochemical [2+2] cycloaddition of an imine and an alkene to form an azetidine.[9][10][11] This method is particularly useful for accessing highly substituted azetidines with stereochemical control.[9] The reaction is typically initiated by UV irradiation, which excites the imine to a reactive triplet state.[9]

Caption: Simplified mechanism of the aza Paternò–Büchi reaction.

This protocol describes a general procedure for the synthesis of a 3-arylazetidine via a visible-light-mediated aza Paternò–Büchi reaction.

-

To a solution of the N-sulfonyl imine (1.0 equiv) and the styrene derivative (2.0 equiv) in anhydrous and degassed acetonitrile, add a photocatalyst such as [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%).

-

Irradiate the reaction mixture with a blue LED lamp (450 nm) at room temperature for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylazetidine.

Practical Considerations: Purification and Troubleshooting

The purification of azetidine derivatives can be challenging due to their polarity and potential instability on silica gel.[5]

-

Column Chromatography: To minimize decomposition on silica gel, it is advisable to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%).[5] Alternatively, neutral or basic alumina can be used as the stationary phase.

-

Troubleshooting Low Yields: Low yields in intramolecular cyclizations are a common issue.[5] Performing the reaction at high dilution (e.g., <0.01 M) can favor the desired intramolecular pathway over intermolecular side reactions.[5] Ensuring the use of a good leaving group (e.g., mesylate, tosylate) is also critical for efficient cyclization.[5]

Case Studies: Azetidines in FDA-Approved Drugs

The successful incorporation of the azetidine motif in several FDA-approved drugs highlights its value in medicinal chemistry.

Azelnidipine: A Calcium Channel Blocker

Azelnidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[6][12] The azetidine ring in Azelnidipine plays a crucial role in its pharmacokinetic profile. The development of Azelnidipine involved the strategic replacement of a more traditional ester group with the azetidine-containing side chain. This modification resulted in a compound with a longer duration of action and a reduced incidence of reflex tachycardia compared to earlier-generation calcium channel blockers.[7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Azetidines - Enamine [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 11. Paterno-Buechi Reaction [organic-chemistry.org]

- 12. Azelnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Handling and Isolation of Volatile Azetidine Derivatives

Abstract

Azetidine (trimethylene imine) and its low-molecular-weight derivatives present a unique challenge in organic synthesis. With a boiling point of ~61–62°C and a ring strain energy of ~25.4 kcal/mol, these compounds sit in a "reactivity sweet spot"—more stable than aziridines but significantly more reactive (and volatile) than pyrrolidines. This guide outlines the "Capture and Stabilize" methodology, a process chemistry approach designed to mitigate the risks of evaporation, polymerization, and genotoxicity. We prioritize salt formation and solution-phase telescoping over traditional isolation techniques.

Safety and Risk Assessment (Critical)

Before uncapping any reagent, the operator must acknowledge the dual-threat nature of azetidines: Chemical Instability and Biological Toxicity .

-

Genotoxicity Alert: Azetidines are structural alerts for genotoxicity. Like aziridines and epoxides, the strained ring acts as an alkylating agent toward DNA nucleophiles. All handling must occur in a fume hood with appropriate PPE (double nitrile gloves, face shield).

-

Explosion/Flammability: Low molecular weight azetidines have low flash points (Azetidine: -21°C). Vapors can travel considerable distances to ignition sources.

-

Skin Absorption: These bases are corrosive (H314) and can rapidly penetrate the dermis, causing deep chemical burns that may not be immediately painful due to nerve damage.

The Volatility Paradox: Why Rotovaps Fail

A common failure mode occurs when researchers attempt to concentrate an azetidine reaction mixture on a rotary evaporator.

The Mechanism of Loss: According to Raoult’s Law, the partial pressure of the azetidine in solution contributes significantly to the vapor phase. Because azetidine (bp 61°C) and common solvents like Dichloromethane (DCM, bp 40°C) or Tetrahydrofuran (THF, bp 66°C) have proximal boiling points, azeotropic co-evaporation is inevitable.

Rule of Thumb: If the free base azetidine has a molecular weight < 120 g/mol , never attempt to isolate it as a neat oil via vacuum concentration. You will lose product to the pump and contaminate your equipment.

Strategic Workflows: The Decision Matrix

The following decision tree illustrates the logic for handling crude reaction mixtures containing azetidines.

Figure 1: Strategic decision matrix for azetidine handling. The primary goal is to avoid isolating the volatile free base.

Protocol A: Solution Engineering (Telescoping)

Objective: Avoid isolation entirely by carrying the crude azetidine solution directly into the next transformation (e.g., amide coupling, reductive amination).

Reagents:

-

Extraction Solvent: Diethyl ether (

) or Methyl tert-butyl ether (MTBE). Avoid DCM if the next step involves amines, as DCM can react slowly with secondary amines. -

Drying Agent: Anhydrous Sodium Sulfate (

).

Procedure:

-

Quench: Quench the azetidine-generating reaction (e.g., reduction of a

-lactam) with minimal water/base at 0°C. -

Extraction: Extract the aqueous layer 3x with MTBE.

-

Why MTBE? It forms a distinct layer, does not form reactive carbenes like DCM, and has a higher boiling point than ether, reducing evaporative loss during handling.

-

-

Drying: Dry the combined organics over

for 20 minutes. Filter into a tared volumetric flask. -

Quantification (The "Use-Test"):

-

Do not evaporate.[1]

-

Take a 100

L aliquot, add an internal standard (e.g., 1,3,5-trimethoxybenzene), and run a quantitative NMR (qNMR) in -

Calculate the molar concentration of the azetidine in the MTBE solution.

-

-

Execution: Transfer the calculated volume of the solution directly into the next reaction vessel.

Protocol B: Isolation via Salt Formation

Objective: Capture the volatile amine as a stable, non-volatile solid salt (Hydrochloride or Oxalate).

Mechanism:

Apparatus Setup:

Figure 2: Setup for anhydrous salt formation. Moisture exclusion is critical to prevent hygroscopic "gums."

Step-by-Step Procedure:

-

Preparation: Dissolve the crude azetidine free base in anhydrous Diethyl Ether (

) or MTBE (approx. 0.5 M concentration).-

Critical: The solvent must be anhydrous.[2] Water causes the salt to oil out as a gum rather than precipitate as a powder.

-

-

Cooling: Cool the solution to 0–5°C in an ice bath. The neutralization reaction is exothermic; heat can degrade the strained ring.

-

Acid Addition:

-

Preferred: Add 4M HCl in Dioxane dropwise.

-

Alternative: Bubble anhydrous HCl gas through the solution (requires gas trap).

-

Endpoint: Monitor pH using wet pH paper. Stop when pH reaches ~2-3. Excess acid can induce ring-opening polymerization.

-

-

Precipitation: The azetidinium salt should precipitate immediately as a white solid.

-

Isolation:

-

Filter the solid rapidly under a blanket of Nitrogen or Argon (azetidine salts are often hygroscopic).

-

Wash the cake with cold, anhydrous ether.

-

-

Drying: Dry in a vacuum desiccator over

or KOH pellets. Do not use heat.

Protocol C: Analytical Handling (NMR)

Handling volatile azetidines for analysis requires speed and cold temperatures.

-

Solvent Choice: Use

or -

Preparation: Pre-cool the NMR tube and the solvent in the fridge.

-

Transfer: Use a chilled Pasteur pipette to transfer the free base.

-

Cap Immediately: Wrap the cap with Parafilm immediately after preparation.

-

Acquisition: Run the NMR immediately. If the sample sits for >1 hour, the ratio of solvent to product will shift due to differential evaporation, invalidating integration.

Troubleshooting & Common Pitfalls

| Symptom | Probable Cause | Corrective Action |

| Low Yield (Free Base) | Evaporation during workup. | Switch to Protocol B (Salt Formation) or Protocol A (Telescoping). Do not use Rotovap. |

| Product is a "Gum" | Water present during salt formation. | Dry organic layer thoroughly with |

| NMR shows Ring Opening | Acid hydrolysis or nucleophilic attack. | Avoid strong aqueous acids. If using HCl gas, ensure no excess heat is generated. |

| Polymerization | Stored free base at RT. | Always store as a salt. If free base is necessary, store at -20°C in dilute solution. |

References

-

Physicochemical Properties & Strain

- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.

-

Source:

-

Synthesis & Reactivity

-

Mughal, H., & Szostak, M. (2021).[3] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.

-

Source:

-

-

Safety & Toxicity (Genotoxicity)

- ECHA (European Chemicals Agency).

-

Source:

-

Salt Formation Protocols

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (Protection for the Amino Group).

-

Source:

-

General Handling of Volatile Amines

- Armarego, W. L. F., & Chai, C. L. L. (2013).

-

Source:

Sources

Application Notes and Protocols for the Storage of 1-(3-Fluoro-4-methylbenzyl)azetidine Hydrochloride

Abstract

This document provides a comprehensive guide to the optimal storage and handling of 1-(3-Fluoro-4-methylbenzyl)azetidine hydrochloride. As a specialized chemical intermediate, maintaining its purity and stability is paramount for reproducible results in research and development. These protocols, grounded in established principles of chemical safety and stability for analogous amine hydrochloride salts, are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will help ensure the longevity and integrity of the compound.

Introduction: The Criticality of Proper Storage

1-(3-Fluoro-4-methylbenzyl)azetidine hydrochloride is a key building block in medicinal chemistry and pharmaceutical development. The azetidine ring and the substituted benzyl group confer specific reactivity and properties that are integral to its function in synthetic pathways. The hydrochloride salt form generally enhances the compound's stability and solubility in polar solvents, making it easier to handle than the free base.[1][2] However, like many amine hydrochlorides, it is susceptible to degradation if not stored under appropriate conditions. This guide outlines the rationale and procedures for its proper storage to mitigate risks such as hygroscopicity, oxidation, and thermal degradation.

Chemical Profile and Inferred Stability Characteristics

While specific stability data for 1-(3-Fluoro-4-methylbenzyl)azetidine hydrochloride is not extensively published, we can infer its properties based on its chemical structure and data from analogous compounds such as azetidine hydrochloride.

-

Molecular Structure: The molecule contains a reactive azetidine ring and a substituted aromatic ring. The hydrochloride salt is formed by the protonation of the azetidine nitrogen.

-

Physical Form: It is expected to be a white to off-white crystalline solid.[1][2]

-

Hygroscopicity: Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[3] This can lead to chemical degradation (hydrolysis) or physical changes (caking), affecting weighing accuracy and reaction stoichiometry. Therefore, protection from moisture is a primary concern.

-

Thermal Stability: The compound is likely stable under recommended storage conditions, but elevated temperatures should be avoided to prevent decomposition.[4] Hazardous decomposition products could include carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen chloride gas.[5]

-

Light Sensitivity: While not explicitly documented for this compound, many complex organic molecules are sensitive to light. It is prudent to store it protected from light to prevent photochemical degradation.

-

Chemical Incompatibility: This compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[5][6] Contact with bases will deprotonate the amine, liberating the more reactive and potentially less stable free base.

Recommended Storage Conditions

To ensure the long-term stability and integrity of 1-(3-Fluoro-4-methylbenzyl)azetidine hydrochloride, the following storage conditions are recommended. These are summarized in Table 1.

Temperature

For long-term storage, it is recommended to store the compound at -20°C .[7] For routine laboratory use and short-term storage, refrigeration at 2-8°C is acceptable.[4] Avoid repeated freeze-thaw cycles. Aliquoting the compound into smaller, single-use vials can mitigate this issue.

Humidity Control

Due to its likely hygroscopic nature, the compound must be protected from moisture.[3]

-

Primary Container: The compound should be stored in a tightly sealed container, such as a glass vial with a PTFE-lined cap. Ensure the cap is securely fastened after each use.

-

Secondary Containment: The primary container should be placed inside a secondary container with a desiccant. A desiccator cabinet or a sealed bag with silica gel pouches are effective options.[8] The desiccant should be monitored and replaced or regenerated as needed.

Atmosphere

For maximum stability, especially for long-term storage, consider storing the compound under an inert atmosphere. This can be achieved by backfilling the container with a dry, inert gas like argon or nitrogen before sealing.[3]

Light Protection

Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[9] This will prevent potential photodegradation.

Table 1: Summary of Recommended Storage Conditions

| Parameter | Long-Term Storage | Short-Term/Routine Use | Rationale |

| Temperature | -20°C | 2-8°C | Minimizes thermal degradation. |

| Humidity | Tightly sealed container within a desiccated environment. | Tightly sealed container. | Prevents water absorption and hydrolysis.[8] |

| Atmosphere | Under inert gas (Argon or Nitrogen) | Air (in a tightly sealed container) | Prevents oxidation.[3] |

| Light | Protected from light (Amber vial or foil-wrapped) | Protected from light | Prevents photodegradation.[9] |

Experimental Protocols

Protocol for Initial Receipt and Storage

-

Inspection: Upon receipt, inspect the container for any damage that might compromise its integrity.

-

Labeling: Ensure the container is clearly labeled with the compound name, CAS number, date of receipt, and any relevant hazard warnings.

-

Initial Storage: For immediate storage, place the unopened container in a freezer at -20°C.

-

Documentation: Record the storage location and date in the laboratory inventory.

Protocol for Handling and Dispensing

The primary goal during handling is to minimize exposure to atmospheric moisture and to ensure the safety of the researcher.

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold compound.

-

Inert Atmosphere (Optional but Recommended): If available, perform handling in a glove box or glove bag with a dry, inert atmosphere.

-

Dispensing:

-

Briefly open the container and quickly weigh the desired amount of the compound into a pre-tared, dry receiving vessel.

-

Minimize the time the primary container is open.

-

-

Resealing:

-

Return to Storage: Promptly return the primary container to the appropriate storage conditions (-20°C or 2-8°C).

Visualization of Storage and Handling Workflow

The following diagram outlines the decision-making process for the appropriate storage and handling of 1-(3-Fluoro-4-methylbenzyl)azetidine hydrochloride.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. peptide.com [peptide.com]

- 5. fishersci.com [fishersci.com]

- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 7. vectorlabs.com [vectorlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. How To [chem.rochester.edu]

Application Note & Protocol: Synthesis of Quaternary Ammonium Salts from 1-(3-Fluoro-4-methylbenzyl)azetidine

Abstract: This document provides a comprehensive guide for the synthesis of quaternary ammonium salts starting from the tertiary amine, 1-(3-fluoro-4-methylbenzyl)azetidine. The primary method detailed is the Menschutkin reaction, a robust and widely employed N-alkylation strategy. This guide delves into the underlying reaction mechanism, critical experimental parameters, and provides a detailed, step-by-step protocol for laboratory execution. Furthermore, it covers essential analytical techniques for product characterization, safety considerations, and troubleshooting advice to ensure reliable and reproducible outcomes. This application note is intended for researchers and scientists in organic synthesis and drug development who are working with azetidine scaffolds and their subsequent derivatization into quaternary ammonium salts, which are valuable motifs in medicinal chemistry and materials science.[1][2][3]

Theoretical Background and Mechanistic Insights

The conversion of a tertiary amine to a quaternary ammonium salt is a cornerstone transformation in organic chemistry, most classically achieved via the Menschutkin reaction .[4][5] This reaction involves the alkylation of a tertiary amine with an alkyl halide.

The Menschutkin Reaction Mechanism

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4][6] In this process, the lone pair of electrons on the nitrogen atom of the tertiary amine—in this case, 1-(3-fluoro-4-methylbenzyl)azetidine—acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide). This attack occurs in a single, concerted step where the new carbon-nitrogen bond forms simultaneously as the carbon-leaving group bond breaks.[6] This leads to the formation of a positively charged quaternary ammonium cation and a halide anion.

Figure 1: The SN2 mechanism of the Menschutkin reaction.

Critical Parameters Influencing Quaternization

The success and efficiency of the synthesis are governed by several key factors that must be carefully controlled.

-

The Alkylating Agent (Electrophile): The reactivity of the alkylating agent is paramount. The nature of both the alkyl group (R) and the leaving group (X) influences the reaction rate.

-

Leaving Group: The reaction rate follows the order I > Br > Cl > F, consistent with the leaving group's ability to stabilize a negative charge. Alkyl iodides are therefore the most reactive.[5] Alkyl triflates (R-OTf) are also excellent electrophiles due to the high stability of the triflate anion.

-

Alkyl Group: The reaction is sensitive to steric hindrance. Less sterically hindered alkylating agents like methyl and ethyl halides react much faster than bulkier ones (e.g., isopropyl). Benzylic and allylic halides are particularly reactive due to the stabilization of the transition state.[5][7]

-

-

Solvent Selection: The choice of solvent has a profound impact on the reaction rate. The Menschutkin reaction involves neutral reactants forming ionic products.[4][8]

-

Polar Aprotic Solvents: Solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are highly effective as they can stabilize the charged transition state without solvating the nucleophile excessively.[4] This often leads to dramatic rate accelerations.[4]

-

Polar Protic Solvents: Alcohols (e.g., ethanol, isopropanol) or even water can be used.[9] While they can solvate the halide leaving group, they may also hydrogen-bond with the amine, slightly reducing its nucleophilicity. However, they are often good solvents for the resulting salt, which can aid in purification by precipitation or crystallization.

-

Nonpolar Solvents: Reactions are significantly slower in nonpolar solvents like hexane or toluene.

-

-

Temperature: The reaction is typically performed at temperatures ranging from room temperature to reflux. Higher temperatures increase the reaction rate but may also promote side reactions, such as elimination, especially with sterically hindered substrates. For highly reactive alkylating agents like methyl iodide, the reaction can often be run at or slightly above room temperature.

-

Stoichiometry: The molar ratio of the amine to the alkylating agent is crucial. Using a slight excess (1.05 to 1.2 equivalents) of the alkylating agent can help drive the reaction to completion. However, a large excess can complicate purification by requiring the removal of the unreacted, often toxic, electrophile.

Experimental Protocol: Synthesis of 1-Alkyl-1-(3-fluoro-4-methylbenzyl)azetidinium Halide

This protocol provides a general method for the quaternization of 1-(3-fluoro-4-methylbenzyl)azetidine using an alkyl halide. The example below uses methyl iodide, a highly reactive alkylating agent.

Materials and Equipment

Reagents:

-

1-(3-Fluoro-4-methylbenzyl)azetidine (≥95% purity)

-

Methyl Iodide (CH₃I, ≥99%, stabilized)

-

Acetonitrile (ACN), anhydrous (≤50 ppm H₂O)

-

Diethyl Ether (anhydrous)

-

Deuterated solvent for NMR (e.g., D₂O, CD₃OD, or DMSO-d₆)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen/argon inlet

-

Syringes for liquid transfer

-

Magnetic stir plate

-

Condenser (if heating is required)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

High-resolution NMR spectrometer

-

Mass spectrometer (ESI-MS)

-

HPLC system

Step-by-Step Procedure

Sources

- 1. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 6. research.tue.nl [research.tue.nl]

- 7. Amine alkylation - Wikipedia [en.wikipedia.org]

- 8. Choline Chloride-Based Deep Eutectic Solvents as Green Effective Medium for Quaternization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Fluoro-4-methylbenzyl)azetidine

Case ID: AZT-3F4M-YIELD Assigned Scientist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for N-Benzylation of Azetidine

Executive Summary

You are experiencing yield inconsistencies in the synthesis of 1-(3-Fluoro-4-methylbenzyl)azetidine . This is a common issue driven by three factors: the volatility of the azetidine starting material, the hydrophilicity of the tertiary amine product during workup, and the potential for ring-opening or polymerization if conditions are too harsh.

This guide prioritizes Reductive Amination (Route A) as the industry standard for high-yield synthesis of this target, offering superior chemoselectivity over direct alkylation.

Module 1: Route Selection & Strategy

The choice of synthetic route is the first determinant of yield. While direct alkylation is intuitive, it often suffers from over-alkylation and degradation.

Comparison of Synthetic Routes

| Feature | Route A: Reductive Amination (Recommended) | Route B: Direct Alkylation (Alternative) |

| Reagents | 3-Fluoro-4-methylbenzaldehyde + Azetidine HCl + STAB | 3-Fluoro-4-methylbenzyl halide + Azetidine + Base |

| Mechanism | Iminium ion formation | S |

| Key Advantage | High Chemoselectivity: Avoids quaternary salt formation. | Speed: Fewer steps if reagents are dry/fresh. |

| Yield Risk | Incomplete imine formation if wet; pH sensitivity. | Over-alkylation: Formation of quaternary ammonium salts. |

| Safety | STAB is mild; no toxic alkyl halides. | Benzyl halides are lachrymators/toxic. |

Decision Logic (Visualized)

Module 2: Optimized Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Reference: Abdel-Magid, A. F., et al. J. Org.[1] Chem. 1996 [1].[1][2]

Why this works: Sodium Triacetoxyborohydride (STAB) is mild enough not to reduce the aldehyde directly, allowing the iminium ion (formed from azetidine and aldehyde) to be the primary species reduced.

Materials:

-

Azetidine Hydrochloride (1.0 equiv)[3]

-

3-Fluoro-4-methylbenzaldehyde (1.0 - 1.1 equiv)

-

STAB (Sodium Triacetoxyborohydride) (1.4 - 1.5 equiv)

-

Triethylamine (TEA) or DIPEA (1.0 equiv)

-

DCM (Dichloromethane) or DCE (1,2-Dichloroethane)

Step-by-Step Workflow:

-

Free Base Generation (In Situ):

-

Suspend Azetidine HCl in DCM (0.2 M concentration).

-

Add TEA (1.0 equiv) and stir for 15 minutes at room temperature.

-

Note: Do not isolate the free base; azetidine boils at ~62°C and will be lost to evaporation.

-

-

Imine Formation:

-

Add 3-Fluoro-4-methylbenzaldehyde (1.0 equiv) to the mixture.

-

Optional: Add 1-2 drops of Acetic Acid to catalyze imine formation (pH ~5-6 is ideal).

-

Stir for 30–60 minutes.

-

-

Reduction:

-

Cool the mixture to 0°C (optional, but good for controlling exotherm).

-

Add STAB (1.4 equiv) portion-wise over 10 minutes.

-

Allow to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Look for M+H = 180.1).

-

-

Quench:

-

Quench with saturated aqueous NaHCO₃.[3]

-

Protocol B: Direct Alkylation (Troubleshooting Mode)

Use this only if Route A is unavailable.

Critical Adjustment: To prevent the azetidine from reacting with two benzyl chlorides (forming a quaternary salt), you must use a stoichiometric excess of azetidine or add the electrophile very slowly.

-

Dissolve Azetidine HCl (1.2 equiv) and K₂CO₃ (3.0 equiv) in MeCN (Acetonitrile).

-

Heat to 60°C to ensure free base formation.

-

Add 3-Fluoro-4-methylbenzyl chloride (1.0 equiv) dropwise over 1 hour.

-

Yield Warning: The excess azetidine is difficult to recover.

Module 3: Troubleshooting & Yield Recovery (The "Yield Killers")

If your yield is <50%, the issue is likely in the Workup , not the reaction. Azetidine derivatives are small, compact tertiary amines that can be surprisingly water-soluble (hydrophilic) at neutral or acidic pH.

Issue 1: Product Loss into Aqueous Layer

Symptom: LC-MS shows full conversion, but crude mass is low. Root Cause: The product is protonated during the quench and stays in the water.

The "pH Swing" Extraction Protocol (Visualized):

Issue 2: Azetidine Volatility

Symptom: Low conversion; unreacted aldehyde remains. Root Cause: Azetidine free base evaporated before reacting. Fix:

-

Always use Azetidine Hydrochloride salt.

-

If you must use free base, keep the reaction at 0°C until the aldehyde is added.

-

Use a sealed vessel if operating at room temperature during the initial mixing.

Issue 3: Ring Opening

Symptom: Complex mixture; appearance of linear chloropropyl amines (if using alkylation) or amino-alcohols. Root Cause: Azetidine ring strain (~26 kcal/mol) makes it susceptible to nucleophilic attack under strong acidic conditions or high heat. Fix:

-

Avoid heating above 80°C.

-

In Reductive Amination, do not use strong acids (HCl/H₂SO₄) to catalyze imine formation; use weak Acetic Acid.

Frequently Asked Questions (FAQ)

Q: Can I use NaBH₄ instead of STAB? A: Yes, but with a modification. NaBH₄ reduces aldehydes faster than imines. You must form the imine first (stir aldehyde + amine for 2 hours, perhaps with a drying agent like MgSO₄ to push equilibrium) before adding NaBH₄. STAB is preferred because it allows a "one-pot" mix [1].

Q: My product is an oil. How do I crystallize it? A: Most benzyl azetidines are oils as free bases. To isolate a solid, convert it to the Hydrochloride or Oxalate salt. Dissolve the oil in diethyl ether and add 2M HCl in ether dropwise. The salt should precipitate.

Q: Is the fluorine atom on the aldehyde affecting reactivity? A: Minimally. The 3-fluoro group is electron-withdrawing, which actually makes the aldehyde carbonyl more electrophilic (more reactive) toward the amine. However, it also makes the resulting imine slightly more electron-deficient. Standard STAB conditions are sufficient.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][4]

-

Bott, T. M. , & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[7]

-

Wang, B. J. , & Duncton, M. A. J. (2020).[8][9] A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323.[9]

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scribd.com [scribd.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. jmchemsci.com [jmchemsci.com]

- 9. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Removing unreacted azetidine from reaction mixtures

Technical Support Center: Azetidine Purification

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the common challenge of removing unreacted azetidine from reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to solve even the most challenging purification problems.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted azetidine so challenging?

Azetidine and its derivatives present a unique set of purification challenges due to their physicochemical properties:

-

Polarity and Water Solubility: As a polar, four-membered nitrogen heterocycle, azetidine often exhibits high solubility in both organic and aqueous phases. This makes standard liquid-liquid extractions inefficient.

-

Basicity: The nitrogen atom makes azetidine basic (pKa of the conjugate acid is ~11.29). This basicity causes strong interactions with acidic stationary phases like silica gel, leading to significant tailing or even irreversible binding during column chromatography.[1][2]

-

Volatility: While the parent azetidine has a boiling point of 63 °C, many derivatives have higher boiling points, making them difficult to remove under reduced pressure without affecting thermally sensitive products.

-

Ring Strain: The significant ring strain (~25.4 kcal/mol) makes the azetidine ring susceptible to opening under harsh acidic or nucleophilic conditions, which can limit the purification methods available.[3][4]

Q2: What are the primary methods for removing residual azetidine?

There are four main strategies, and the best choice depends on the properties of your desired product, the scale of your reaction, and the specific azetidine used.

-

Aqueous Extraction (Acid Wash): Exploits the basicity of the azetidine to convert it into a water-soluble salt.[5][6]

-

Chromatography: Utilizes various stationary and mobile phases to separate the azetidine from the product.[1][7]

-

Scavenger Resins: Employs solid-supported reagents that covalently bind to the excess amine, allowing for removal by simple filtration.[8][9]

-

Distillation/Evaporation: Suitable for volatile azetidines and thermally stable products.

The following diagram provides a decision-making framework for selecting the most appropriate purification strategy.

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides by Method

Aqueous Extraction (Acid Wash)

This is often the first and simplest method attempted. It relies on the acid-base reaction between the azetidine (a base) and an aqueous acid to form an ammonium salt, which is highly water-soluble and can be extracted from the organic phase.[6][10]

Q: My azetidine is not being fully removed by the acid wash. What's wrong?

-

Cause: Insufficient acid or inefficient mixing. The pH of the aqueous phase may not be low enough to fully protonate the azetidine.

-

Solution:

-

Check pH: After shaking the separatory funnel and allowing the layers to separate, test the pH of the aqueous layer with pH paper. It should be acidic (pH < 4).[5]

-

Increase Acid Concentration/Volume: Use a slightly more concentrated acid (e.g., 1M HCl) or perform multiple washes with smaller volumes.[11] Three washes are typically more effective than one large-volume wash.

-

Increase Mixing: Ensure vigorous shaking of the separatory funnel for at least 30-60 seconds to maximize the surface area between the two phases and facilitate the acid-base reaction. Remember to vent frequently.[11]

-

Q: I'm worried the acid will degrade my product. Are there alternatives?

-

Cause: Some functional groups (e.g., acetals, certain protecting groups) are sensitive to strong acids.

-

Solution:

-

Use a Weaker Acid: A saturated aqueous solution of ammonium chloride (NH₄Cl) or 10% aqueous citric acid can be effective alternatives to strong mineral acids like HCl.

-

Copper Sulfate Wash: For primary and secondary amines, washing with a 10% aqueous copper(II) sulfate solution can be effective.[12] The copper ions form a coordination complex with the amine, which partitions into the aqueous layer, often indicated by a color change to purple.[5][12] This method is generally milder than a strong acid wash.

-

Chromatography

Q: My azetidine co-elutes with my product or streaks badly on a silica gel column. How can I improve the separation?

-

Cause: The basic azetidine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This leads to peak tailing and poor separation.

-

Solutions:

-

Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.[13]

-

Triethylamine (Et₃N): Typically, 0.1-1% (v/v) triethylamine is added to the mobile phase.

-

Ammonia: For very polar compounds, a mobile phase containing methanol with a small percentage of aqueous ammonia (e.g., DCM/MeOH/NH₄OH) can be effective.[2]

-

-

Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider a different stationary phase.

-

Alumina (Al₂O₃): Basic or neutral alumina is less acidic than silica and can be an excellent choice for purifying basic compounds.[2]

-

Amine-Functionalized Silica: These columns have amine groups bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic analytes.[1][14]

-

Strong Cation Exchange (SCX): This technique is highly effective for separating polar basic compounds. The azetidine is retained strongly on the column, while neutral or acidic products can be washed through. The captured amine is then eluted by washing with a more basic solution.[15]

-

-

Scavenger Resins

Scavenger resins are functionalized polymers designed to react selectively with and covalently bind to excess reagents or byproducts, allowing for their removal by simple filtration.[9][16] This is a powerful technique for solution-phase parallel synthesis and for removing reagents when other methods fail.[17]

Q: How do I choose the right scavenger resin for removing an azetidine?

-

Cause: Different resins have different reactive groups (electrophiles) that target the nucleophilic azetidine nitrogen. The choice depends on your reaction solvent and conditions.

-

Solution: Isocyanate-based or sulfonic acid-based resins are most common for scavenging amines.

| Resin Type | Functional Group | Mechanism | Advantages | Considerations |

| Isocyanate Resin | -N=C=O | Forms a urea linkage with the amine. | High reactivity, works in many organic solvents. | Sensitive to water and alcohols. |

| Sulfonic Acid Resin | -SO₃H | Forms an ammonium salt (ion exchange). | Robust, can be used in polar solvents. | Reversible binding; may require a non-polar solvent to be effective. |

| Isatoic Anhydride Resin | Anhydride | Acylates the amine. | High loading capacity, cost-effective.[8] | Can be slower than isocyanate resins. |

Protocol: Using an Isocyanate Scavenger Resin

-

Choose the Resin: Select a polystyrene-based isocyanate resin (e.g., PS-Isocyanate).

-

Determine Stoichiometry: Use a 2-4 fold molar excess of the resin's functional group capacity relative to the amount of residual azetidine.

-

Incubation: Add the resin to the filtered reaction mixture. Stir or shake the suspension at room temperature. Reaction time can vary from 1 to 24 hours.

-

Monitor the Reaction: Track the disappearance of the azetidine from the solution using a suitable analytical technique (e.g., TLC, LC-MS).

-

Isolate the Product: Once the azetidine is consumed, remove the resin beads by filtration. Wash the resin with the reaction solvent to recover any adsorbed product.

-

Concentrate: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

Caption: Experimental workflow for azetidine removal using a scavenger resin.

References

- Booth, R. J., & Hodges, J. C. (1999). Covalent Scavengers for Primary and Secondary Amines. Accounts of Chemical Research, 32(1), 18-26.

- Frontier, A. (2026). Workup for Removing Amines. Not Voodoo.

-

University of Rochester. (2026). Workup: Amines. Retrieved from [Link]

-

Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

- Thayer, A. M. (2002, June 15). Combichem scavenging. Chemical & Engineering News Archive, 80(24), 45.

- Li, Y., et al. (2013). Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. Analytica Chimica Acta, 804, 179-185.

-

Amerigo Scientific. Scavenger Resins. Retrieved from [Link]

-

Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

- Journal of Chromatographic Science. (1994). Troubleshooting in Chromatography.

-

Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

- O'Regan, H. M. (2004). Scavenger and Reagent Resins. University of Southampton.

- Wipf Group. (2004, October 29). Strategies in organic synthesis. University of Pittsburgh.

- Google Patents. (n.d.).

- Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2)

- Biotage. (2023, January 30).

- University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs.

- Bryan Research & Engineering, LLC. (1984, December).

- ResearchGate. (2016, February 20).

- University of Birmingham. (n.d.).

- BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols.

- MIT OpenCourseWare. (n.d.). Extraction and Washing Guide.

- The Journal of Organic Chemistry. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.

- RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

- Chemistry - A European Journal. (2025, October 17). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.

- Organic Chemistry Portal. (n.d.). Azetidine synthesis.

- Google Patents. (n.d.).